1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both pyrazine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyrazine-2-carboxylic acid hydrazide and ethyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-yl-pyrazole-4-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pyrazine and pyrazole rings can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
- 1-(Pyrazin-2-yl)-1H-pyrazole-3-carbaldehyde
- Pyrazine-2-carboxaldehyde
Uniqueness: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both pyrazine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in chemical reactions and its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
1-pyrazin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVETIORKXOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698030 | |
Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503176-43-0 | |
Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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